molecular formula C15H23ClO2Sn B14219406 Chloro(dimethyl)({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane CAS No. 826990-21-0

Chloro(dimethyl)({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane

Cat. No.: B14219406
CAS No.: 826990-21-0
M. Wt: 389.5 g/mol
InChI Key: CMNGZBMJVBLMTL-UHFFFAOYSA-L
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Description

Chloro(dimethyl)({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane is an organotin compound with a complex structure It is characterized by the presence of a tin (Sn) atom bonded to a chloro group, two methyl groups, and an ester group derived from 2-[4-(2-methylpropyl)phenyl]propanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro(dimethyl)({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane typically involves the reaction of dimethyltin dichloride with 2-[4-(2-methylpropyl)phenyl]propanoic acid in the presence of a suitable base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tin compound. The general reaction scheme is as follows:

(CH3)2SnCl2+2-[4-(2-methylpropyl)phenyl]propanoic acidChloro(dimethyl)(2-[4-(2-methylpropyl)phenyl]propanoyloxy)stannane+HCl\text{(CH}_3\text{)}_2\text{SnCl}_2 + \text{2-[4-(2-methylpropyl)phenyl]propanoic acid} \rightarrow \text{this compound} + \text{HCl} (CH3​)2​SnCl2​+2-[4-(2-methylpropyl)phenyl]propanoic acid→Chloro(dimethyl)(2-[4-(2-methylpropyl)phenyl]propanoyloxy)stannane+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Chloro(dimethyl)({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane can undergo various chemical reactions, including:

    Oxidation: The tin center can be oxidized to higher oxidation states.

    Reduction: The compound can be reduced to form different organotin species.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like sodium alkoxides or amines can replace the chloro group.

Major Products Formed

    Oxidation: Higher oxidation state tin compounds.

    Reduction: Reduced organotin species.

    Substitution: Substituted organotin compounds with different functional groups.

Scientific Research Applications

Chloro(dimethyl)({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of Chloro(dimethyl)({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane involves its interaction with molecular targets such as enzymes and receptors. The tin center can coordinate with various ligands, influencing the activity of biological molecules. The ester group can undergo hydrolysis, releasing the active 2-[4-(2-methylpropyl)phenyl]propanoic acid, which can interact with specific pathways in the body.

Comparison with Similar Compounds

Similar Compounds

    Dimethyltin dichloride: A simpler organotin compound with similar reactivity.

    Tributyltin chloride: Another organotin compound with different alkyl groups.

    Tetramethyltin: An organotin compound with four methyl groups.

Uniqueness

Chloro(dimethyl)({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane is unique due to its specific ester group, which imparts distinct chemical and biological properties

Properties

CAS No.

826990-21-0

Molecular Formula

C15H23ClO2Sn

Molecular Weight

389.5 g/mol

IUPAC Name

[chloro(dimethyl)stannyl] 2-[4-(2-methylpropyl)phenyl]propanoate

InChI

InChI=1S/C13H18O2.2CH3.ClH.Sn/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;;;;/h4-7,9-10H,8H2,1-3H3,(H,14,15);2*1H3;1H;/q;;;;+2/p-2

InChI Key

CMNGZBMJVBLMTL-UHFFFAOYSA-L

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O[Sn](C)(C)Cl

Origin of Product

United States

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